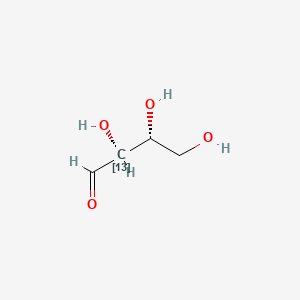
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of 2,3,4-trihydroxybutanal, which is a derivative of butanal with three hydroxyl groups attached to the carbon chain. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 typically involves the incorporation of carbon-13 into the butanal structure. One common method is the use of carbon-13 labeled precursors in the synthesis process. For example, starting from a carbon-13 labeled glucose, the compound can be synthesized through a series of enzymatic or chemical reactions that introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the desired positions. Alternatively, chemical synthesis methods using carbon-13 labeled starting materials can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzymatic reactions involving sugar derivatives.
Medicine: Investigated for its potential role in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the synthesis of labeled compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and other carbohydrate metabolism pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-3-Amino-2-hydroxybutanal: A similar compound with an amino group instead of a hydroxyl group.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: The oxidized form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 lies in its carbon-13 labeling, which makes it a valuable tool for tracing metabolic pathways and studying biochemical transformations. This isotopic labeling provides insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2S,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1 |
InChI Key |
YTBSYETUWUMLBZ-IFJJVGSYSA-N |
Isomeric SMILES |
C([C@H]([13C@@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
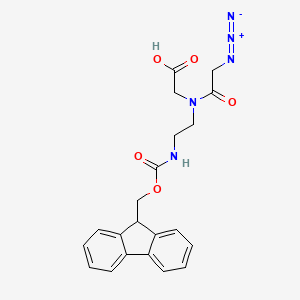
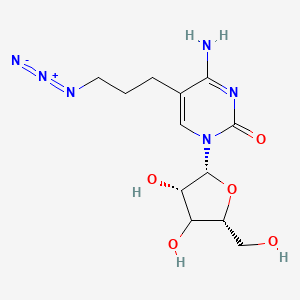
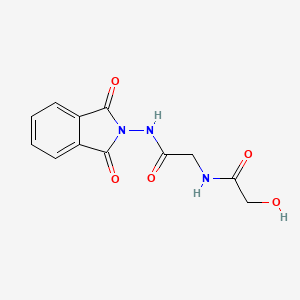
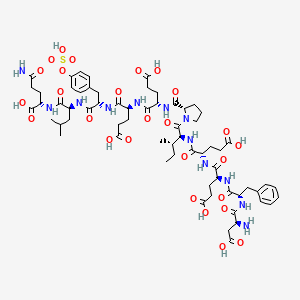
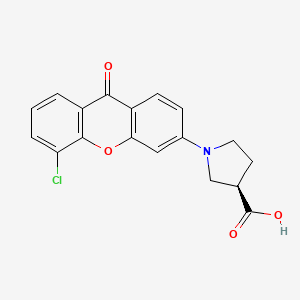
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
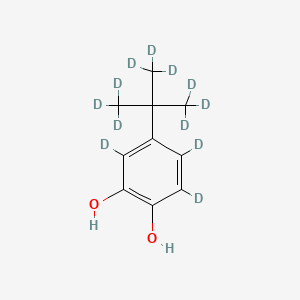
![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)


